
1,3-dimethyl-1,3-diazepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. This compound is part of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms. The presence of the thione group (C=S) in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepane-2-thione typically involves the reaction of hexahydro-1,3-diazepine with sulfur. One common method is the reaction of hexahydro-1,3-diazepine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the thione derivative. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
1,3-dimethyl-1,3-diazepane-2-thione can be compared with other similar compounds, such as:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-: This compound has a carbonyl group (C=O) instead of a thione group (C=S), which affects its reactivity and applications.
1,3-Diazepin-2-thione, hexahydro-1,3-diphenyl-: This compound has phenyl groups attached to the nitrogen atoms, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
16597-36-7 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI Key |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
Canonical SMILES |
CN1CCCCN(C1=S)C |
| 16597-36-7 | |
Synonyms |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


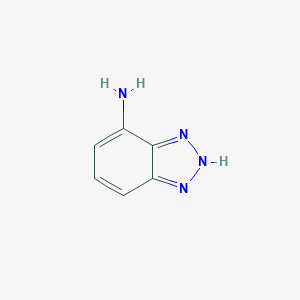
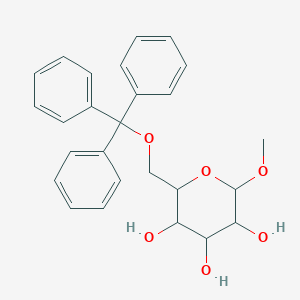
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
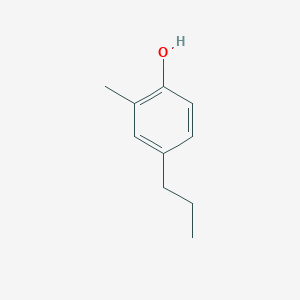
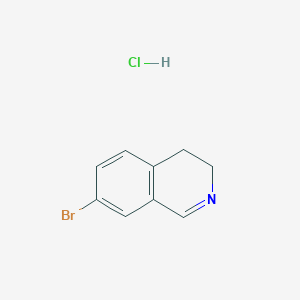
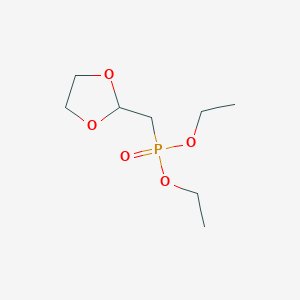
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
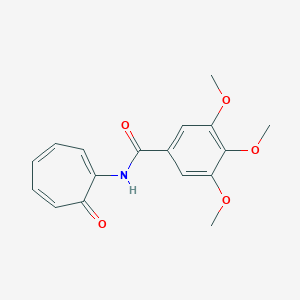
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
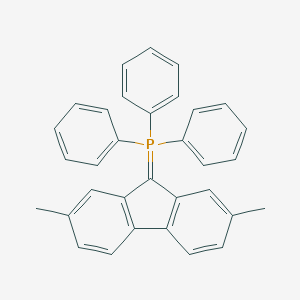
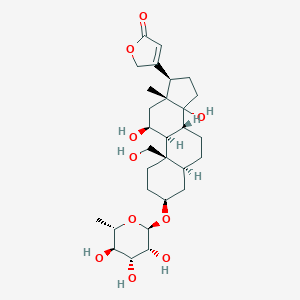
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)


